molecular formula C12H9NO5S B1682948 TCS-3035 CAS No. 871085-49-3

TCS-3035

Cat. No.: B1682948
CAS No.: 871085-49-3
M. Wt: 279.27 g/mol
InChI Key: WXMCOLGPDOYHNK-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of TCS 3035 is the GPR35 , a G protein-coupled receptor . GPR35 is a receptor that plays a significant role in various biological processes, including immune modulation, gastric function, and insulin secretion .

Mode of Action

TCS 3035 acts as an agonist for the GPR35 receptor . This means that it binds to the receptor and activates it, leading to a series of biochemical reactions. The pEC50 values for TCS 3035 are 5.13 and 5.86 for rat and human GPR35 orthologs, respectively , indicating its high potency towards both human and rat GPR35.

Pharmacokinetics

It is soluble up to 100 mm in dmso , which may have implications for its bioavailability.

Result of Action

The molecular and cellular effects of TCS 3035’s action are largely dependent on the specific biological context in which it is used. Given its role as a GPR35 agonist, it is likely to have effects on immune modulation, gastric function, and insulin secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS 3035 involves the reaction of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under basic conditions to yield TCS 3035 .

Industrial Production Methods

While specific industrial production methods for TCS 3035 are not widely documented, the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings. The process is optimized for higher yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

TCS 3035 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phenoxy and thiazolidinylidene moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

TCS 3035 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the function and signaling pathways of GPR35.

    Biology: Helps in understanding the role of GPR35 in immune response and inflammation.

    Medicine: Potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

    Industry: Utilized in the development of new drugs targeting GPR35

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TCS 3035 is unique due to its high specificity and potency towards GPR35. It has a pEC50 value of 5.86 for human GPR35, indicating its strong agonistic activity. Additionally, the structural features of TCS 3035, such as the thiazolidinylidene and phenoxyacetic acid moieties, contribute to its distinct pharmacological profile .

Biological Activity

TCS-3035, a compound with the chemical name 2-[4-[(Z)-(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxyacetic acid], has garnered significant interest in the field of medicinal chemistry due to its biological activity, particularly as a GPR35 agonist. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

  • Chemical Structure : this compound is classified as a thiazolidine derivative.
  • CAS Number : 871085-49-3
  • Purity : ≥98%

This compound functions primarily as an agonist for the G protein-coupled receptor (GPR35). The interaction with GPR35 is crucial as it influences various physiological processes, including:

  • Immune Modulation : GPR35 is predominantly expressed in immune tissues, suggesting its role in regulating immune responses.
  • Gastric Function : The receptor is involved in gastrointestinal tract functions.
  • Insulin Secretion Regulation : GPR35 plays a role in the modulation of insulin secretion, which is vital for glucose homeostasis.

The potency of this compound at rat and human GPR35 orthologs has been quantified with pEC50 values of 5.13 and 5.86, respectively . This indicates a strong affinity for the receptor, facilitating significant biological responses.

Antimicrobial and Anti-inflammatory Properties

This compound has been studied for its antimicrobial and anti-inflammatory activities. Research indicates that thiazolidine derivatives exhibit these properties, making this compound a candidate for further investigation in therapeutic contexts.

Case Studies

  • Study on GPR35 Activation :
    • A study demonstrated that this compound effectively activates GPR35, leading to internalization of the receptor and subsequent β-arrestin recruitment. This was confirmed through BRET assays, highlighting the compound's potential in modulating signaling pathways associated with GPR35 .
  • In Vitro Studies :
    • In vitro experiments showed that mutations in specific amino acids within the transmembrane domain of GPR35 abolished the agonist function of this compound, reinforcing the importance of these residues for receptor activation .

Data Table: Biological Activity Summary

PropertyValue
Chemical Name2-[4-[(Z)-(2,4-Dioxo-5-thiazolidinylidene)methyl]phenoxyacetic acid]
CAS Number871085-49-3
Purity≥98%
pEC50 (Rat)5.13
pEC50 (Human)5.86
MechanismGPR35 Agonist
Antimicrobial ActivityYes
Anti-inflammatory ActivityYes

Potential Applications

Given its biological activity, this compound holds promise in several therapeutic areas:

  • Metabolic Disorders : As a PPAR agonist, it may aid in managing conditions related to lipid metabolism and glucose regulation.
  • Inflammatory Diseases : Its anti-inflammatory properties make it a candidate for treating various inflammatory conditions.

Properties

IUPAC Name

2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMCOLGPDOYHNK-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367830
Record name 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123021-85-2
Record name 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TCS-3035
Reactant of Route 2
Reactant of Route 2
TCS-3035
Reactant of Route 3
Reactant of Route 3
TCS-3035
Reactant of Route 4
Reactant of Route 4
TCS-3035
Reactant of Route 5
Reactant of Route 5
TCS-3035
Reactant of Route 6
Reactant of Route 6
TCS-3035

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.